Diisopropyl disulfide
Diisopropyl disulfide
Isopropyl disulfide is a volatile sulfur compound that is reported to occur in Allium species.
Diisopropyl disulfide, also known as 2, 2'-dithiodipropane or fema 3827, belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. Diisopropyl disulfide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diisopropyl disulfide is primarily located in the membrane (predicted from logP). Diisopropyl disulfide is an alliaceous, cabbage, and meaty tasting compound that can be found in fruits, guava, and herbs and spices. This makes diisopropyl disulfide a potential biomarker for the consumption of these food products.
Diisopropyl disulfide, also known as 2, 2'-dithiodipropane or fema 3827, belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. Diisopropyl disulfide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diisopropyl disulfide is primarily located in the membrane (predicted from logP). Diisopropyl disulfide is an alliaceous, cabbage, and meaty tasting compound that can be found in fruits, guava, and herbs and spices. This makes diisopropyl disulfide a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
4253-89-8
VCID:
VC21178534
InChI:
InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3
SMILES:
CC(C)SSC(C)C
Molecular Formula:
C6H14S2
Molecular Weight:
150.3 g/mol
Diisopropyl disulfide
CAS No.: 4253-89-8
Cat. No.: VC21178534
Molecular Formula: C6H14S2
Molecular Weight: 150.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isopropyl disulfide is a volatile sulfur compound that is reported to occur in Allium species. Diisopropyl disulfide, also known as 2, 2'-dithiodipropane or fema 3827, belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. Diisopropyl disulfide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diisopropyl disulfide is primarily located in the membrane (predicted from logP). Diisopropyl disulfide is an alliaceous, cabbage, and meaty tasting compound that can be found in fruits, guava, and herbs and spices. This makes diisopropyl disulfide a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 4253-89-8 |
| Molecular Formula | C6H14S2 |
| Molecular Weight | 150.3 g/mol |
| IUPAC Name | 2-(propan-2-yldisulfanyl)propane |
| Standard InChI | InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
| Standard InChI Key | LZAZXBXPKRULLB-UHFFFAOYSA-N |
| SMILES | CC(C)SSC(C)C |
| Canonical SMILES | CC(C)SSC(C)C |
| Boiling Point | 177.0 °C |
| Melting Point | -69.0 °C -69 °C -69°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator